Methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate
Description
Methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate is a quinoline-based organic compound characterized by a methyl ester group at position 4, a tert-butyl-substituted phenyl group at position 2, and a methyl group at position 8 of the quinoline core. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity due to the tert-butyl group and moderate polarity from the ester functionality.
Properties
IUPAC Name |
methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-14-7-6-8-17-18(21(24)25-5)13-19(23-20(14)17)15-9-11-16(12-10-15)22(2,3)4/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZMNBIFOKYFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butylphenyl group and the methyl ester group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-tert-butylphenyl)-8-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₂₁H₂₁NO₂
- Molecular Weight : 319.40 g/mol
- Appearance : Typically a solid or crystalline substance.
The compound features a quinoline core, characterized by a bicyclic structure that enhances its lipophilicity due to the presence of the tert-butyl group at the para position of the phenyl ring and a methyl group at the 8-position of the quinoline.
Medicinal Chemistry
Methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate has been studied for its potential as a therapeutic agent due to its biological activity, particularly against cancer and microbial infections.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics.
-
Anticancer Properties : Research has shown that the compound may inhibit cell proliferation by:
- Enzyme Inhibition : Binding to active sites of enzymes crucial for cellular division.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
- DNA Intercalation : The quinoline structure allows intercalation into DNA, disrupting replication processes.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical reactions:
- Substitution Reactions : The carboxylate group can participate in nucleophilic substitutions to form esters or amides.
- Oxidation and Reduction : The quinoline core can undergo oxidation or reduction reactions to yield derivatives with varying biological activities.
Materials Science
Due to its unique structural characteristics, this compound is being explored for applications in developing specialty chemicals and materials with specific properties. Its lipophilicity may enhance solubility and permeability, making it suitable for various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control substances.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
| P. aeruginosa | 12 | 0 |
The results indicate promising potential for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
These findings suggest that the compound may act through multiple mechanisms, warranting further investigation into its pharmacological potential.
Mechanism of Action
The mechanism of action of Methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound contributes to a higher XLogP3 (~5.0) compared to the butoxy variant (XLogP3 = 5.0), though the latter’s carboxylic acid group reduces lipophilicity .
- Reactivity : Nitro-substituted derivatives (e.g., ) exhibit heightened reactivity due to electron-withdrawing effects, whereas chloro-substituted analogs () may show altered electronic profiles for binding interactions .
Stability and Handling
Research Findings and Data Validation
Biological Activity
Methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the tert-butyl group at the para position of the phenyl ring and a methyl group at the 8-position enhances its lipophilicity, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 319.40 g/mol.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the quinoline ring may participate in π-π interactions with aromatic amino acids in the active sites of enzymes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that quinoline derivatives possess significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound has shown potential anticancer activity in vitro against different cancer cell lines. For instance, studies suggest that modifications in the substituents on the quinoline ring can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
- Antiviral Activity : Some derivatives have been investigated for their antiviral effects, particularly against influenza viruses. The structure-activity relationship (SAR) indicates that increasing lipophilicity and electron-withdrawing properties can improve antiviral efficacy while reducing cytotoxicity .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL depending on the specific derivative tested .
Anticancer Activity
In another investigation, this compound was tested against HeLa cells (cervical cancer cell line). The compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity compared to control groups. Further analysis revealed that the compound induces apoptosis through caspase activation pathways.
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylate?
- Methodological Answer : Multi-step synthesis typically involves condensation reactions between substituted quinoline precursors and tert-butylphenyl derivatives. Key parameters include:
- Reagents : Use oxidizing agents (e.g., KMnO₄) for carboxylation and reducing agents (e.g., LiAlH₄) for intermediate steps .
- Conditions : Controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
- Purification : Column chromatography with silica gel and polar/non-polar solvent mixtures to isolate the product.
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for quinoline:phenyl derivatives) and monitor via TLC/HPLC .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement, leveraging its robustness for small-molecule crystallography despite newer alternatives .
- Validation : Check R-factor (<0.05), data-to-parameter ratio (>10:1), and mean σ(C–C) (~0.003 Å) to ensure accuracy .
Q. What assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
- Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants (Kd) .
Advanced Research Questions
Q. How do substituents (e.g., tert-butyl, methyl) influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing tert-butyl with trifluoromethyl) and compare IC₅₀ values.
- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets (e.g., kinases, GPCRs).
- Data Interpretation : Correlate logP values (lipophilicity) with cellular uptake efficiency .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- NMR Conflicts : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*).
- Mass Spec Ambiguity : Confirm molecular ions via HRMS-ESI and isotopic pattern analysis.
- Crystallographic Misfits : Cross-validate with powder XRD or Raman spectroscopy .
Q. How can computational methods predict metabolic pathways or toxicity?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites.
- Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks.
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .
Data Analysis and Contradiction Resolution
Q. How to address conflicting biological activity data across studies?
- Methodological Answer :
- Experimental Variables : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance.
- Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to identify trends obscured by small sample sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
